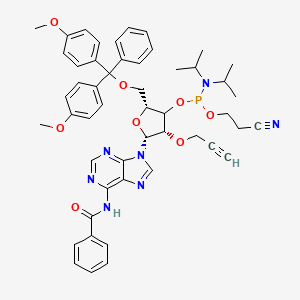
2'-O-Propargyl A(Bz)-3'-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Propargyl A(Bz)-3’-phosphoramidite is a modified nucleoside phosphoramidite used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology and biotechnology due to its ability to introduce functional groups into nucleic acids, enabling various chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Propargyl A(Bz)-3’-phosphoramidite typically involves the protection of the nucleoside’s hydroxyl groups, followed by the introduction of the propargyl group at the 2’-position. The benzoyl (Bz) group is used to protect the amino group of adenosine. The final step involves the attachment of the phosphoramidite group at the 3’-position. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of 2’-O-Propargyl A(Bz)-3’-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to ensure high purity and yield. The compound is typically stored under anhydrous conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-Propargyl A(Bz)-3’-phosphoramidite undergoes various chemical reactions, including:
Click Chemistry:
Substitution Reactions: The phosphoramidite group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used reagents for CuAAC reactions.
Substitution Reactions: Anhydrous solvents and inert atmosphere are essential to prevent unwanted side reactions.
Major Products Formed
Click Chemistry: The major product is a triazole-linked nucleoside, which can be further used for various applications.
Substitution Reactions: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
2’-O-Propargyl A(Bz)-3’-phosphoramidite has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2’-O-Propargyl A(Bz)-3’-phosphoramidite involves the incorporation of the modified nucleoside into oligonucleotides during synthesis. The propargyl group allows for subsequent chemical modifications, such as click chemistry, enabling the attachment of various functional groups. This modification can enhance the stability, binding affinity, and specificity of the oligonucleotides .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-O-Methyl Phosphoramidites: These compounds have a methyl group at the 2’-position and are used for similar applications but offer different properties, such as increased nuclease resistance.
2’-Fluoro Phosphoramidites: These compounds have a fluoro group at the 2’-position and are known for their enhanced binding affinity and stability.
Uniqueness
2’-O-Propargyl A(Bz)-3’-phosphoramidite is unique due to its propargyl group, which allows for versatile chemical modifications through click chemistry. This feature makes it particularly valuable for applications requiring precise and efficient functionalization of nucleic acids .
Propriétés
Formule moléculaire |
C50H54N7O8P |
|---|---|
Poids moléculaire |
912.0 g/mol |
Nom IUPAC |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C50H54N7O8P/c1-8-29-61-45-44(65-66(63-30-15-28-51)57(34(2)3)35(4)5)42(64-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-16-11-9-12-17-36)31-62-50(37-18-13-10-14-19-37,38-20-24-40(59-6)25-21-38)39-22-26-41(60-7)27-23-39/h1,9-14,16-27,32-35,42,44-45,49H,15,29-31H2,2-7H3,(H,52,53,55,58)/t42-,44?,45+,49-,66?/m1/s1 |
Clé InChI |
ZNKFQCJEZKZIPC-YSHWXYEMSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12390415.png)

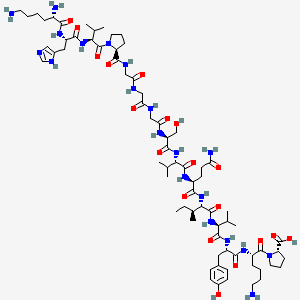

![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/structure/B12390429.png)
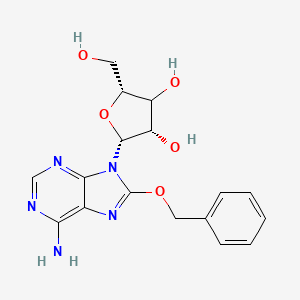
![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)


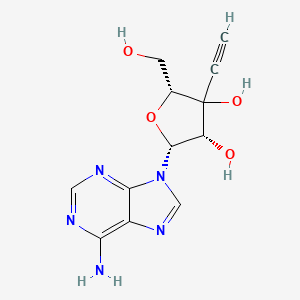
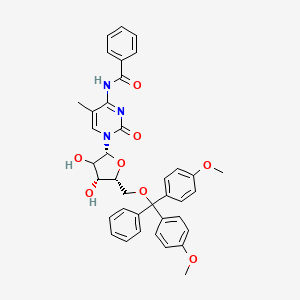
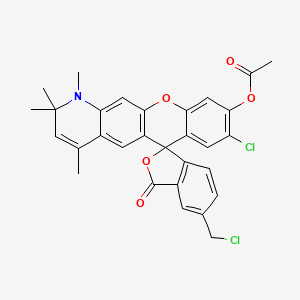
![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)
